3-(4-Bromophenyl)-5-chloro[1,2,4]triazolo[4,3-c]quinazoline
Overview
Description
“3-(4-Bromophenyl)-5-chloro[1,2,4]triazolo[4,3-c]quinazoline” is a compound that belongs to the class of triazoloquinazolines . Triazoloquinazolines are known for their potential as therapeutic agents and have diverse pharmacological applications .
Synthesis Analysis
Triazoloquinazolines can be synthesized by oxidative cyclization of hydrazones with bromine in glacial acetic acid at room temperature . The synthesis of these compounds involves various methods including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis
The molecular structure of triazoloquinazolines has been confirmed by means of an X-ray diffraction (XRD) method . The molecules are non-planar, and the aryl substituents form a pincer-like conformation .Chemical Reactions Analysis
Triazoloquinazolines undergo various chemical reactions. For instance, competitive nucleophilic substitution reactions of methylsulfanyl group and fluorine atom have been studied .Physical and Chemical Properties Analysis
Triazoloquinazolines exhibit interesting photophysical properties. They emit a broad range of wavelengths and display fluorescent quantum yields of up to 94% in toluene solutions . They also exhibit solvatochromic properties .Scientific Research Applications
Anticancer Activity
Quinazolines, including 3-(4-Bromophenyl)-5-chloro[1,2,4]triazolo[4,3-c]quinazoline, have shown potential as anticancer agents. A study demonstrated the cytotoxic effects of a quinazoline derivative on the HeLa human cancer cell line, indicating its potential for anticancer applications. The compound acted cytotoxically on tumor cell lines and demonstrated significant in vitro cytotoxic/antiproliferative effects (Jantová et al., 2006). Another study synthesized a combinatorial library of quinazoline derivatives, evaluating their anticancer activity in vitro, showing promise as potential anticancer agents (Kovalenko et al., 2012).
Antihistaminic Properties
Several studies have investigated the H1-antihistaminic activity of quinazoline derivatives. These compounds, including triazolo[4,3-a]quinazolin-5-ones, have been found to protect animals from histamine-induced bronchospasm, suggesting their use as H1-antihistaminic agents (Alagarsamy et al., 2006); (Alagarsamy et al., 2007).
Photophysical Properties
A recent study in 2023 focused on the design and synthesis of amino-biphenyl-containing triazoloquinazoline derivatives, highlighting their photophysical properties. These compounds exhibit fluorescent properties, making them potential candidates for applications in imaging and sensing (Kopotilova et al., 2023).
Future Directions
Properties
IUPAC Name |
3-(4-bromophenyl)-5-chloro-[1,2,4]triazolo[4,3-c]quinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrClN4/c16-10-7-5-9(6-8-10)13-19-20-14-11-3-1-2-4-12(11)18-15(17)21(13)14/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJASWHXNUXOSHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(N3C(=N2)Cl)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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